molecular formula C7H8Br2N2 B13595678 5-Bromo-2-(2-bromopropyl)pyrimidine

5-Bromo-2-(2-bromopropyl)pyrimidine

Cat. No.: B13595678
M. Wt: 279.96 g/mol
InChI Key: UJIHTMXGNNQYTK-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-bromopropyl)pyrimidine: is a halogenated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine atoms in the structure of this compound makes it a valuable intermediate for various chemical reactions, particularly in the synthesis of more complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-bromopropyl)pyrimidine typically involves the bromination of pyrimidine derivatives. One common method involves the reaction of 2-bromomalonaldehyde with amidine compounds. This reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(2-bromopropyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrimidine derivatives, which can be further functionalized for various applications .

Scientific Research Applications

Chemistry: 5-Bromo-2-(2-bromopropyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for constructing diverse chemical libraries for drug discovery and materials science .

Biology and Medicine: In biological research, pyrimidine derivatives are studied for their potential as antiviral, anticancer, and antimicrobial agents. The brominated pyrimidine derivatives can be used to develop new therapeutic compounds with enhanced biological activity .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and advanced materials. Its versatility in chemical reactions makes it a valuable building block for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-bromopropyl)pyrimidine involves its ability to undergo substitution and coupling reactions, which allows it to modify the structure of target molecules. The bromine atoms in the compound can be replaced by other functional groups, enabling the synthesis of diverse derivatives with specific properties. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(2-bromopropyl)pyrimidine is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable intermediate for synthesizing a wide range of complex organic molecules, particularly in the fields of pharmaceuticals and materials science .

Properties

Molecular Formula

C7H8Br2N2

Molecular Weight

279.96 g/mol

IUPAC Name

5-bromo-2-(2-bromopropyl)pyrimidine

InChI

InChI=1S/C7H8Br2N2/c1-5(8)2-7-10-3-6(9)4-11-7/h3-5H,2H2,1H3

InChI Key

UJIHTMXGNNQYTK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC=C(C=N1)Br)Br

Origin of Product

United States

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